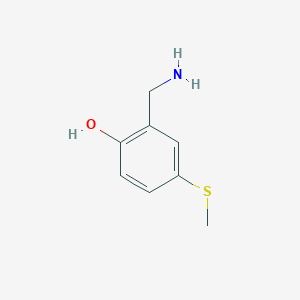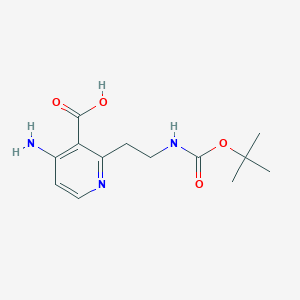
CHLORPYRIFOS_met012
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trichloro-2-pyridinol glucuronide is a chemical compound with the molecular formula C11H10Cl3NO7. It is a metabolite of 3,5,6-trichloro-2-pyridinol, which is itself a degradation product of the insecticide chlorpyrifos and the herbicide triclopyr . This compound is of interest due to its environmental persistence and potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trichloro-2-pyridinol glucuronide typically involves the glucuronidation of 3,5,6-trichloro-2-pyridinol. This process can be carried out using glucuronic acid or its derivatives under acidic or enzymatic conditions . The reaction conditions often include the use of solvents like methanol or ethyl acetate and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of 3,5,6-trichloro-2-pyridinol glucuronide is less common, but it can be scaled up using similar methods as in laboratory synthesis. The key steps involve the preparation of 3,5,6-trichloro-2-pyridinol followed by its glucuronidation. The process may involve the use of large-scale reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloro-2-pyridinol glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Although less common, reduction can yield less chlorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridinol glucuronides .
Scientific Research Applications
3,5,6-Trichloro-2-pyridinol glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in studies of pesticide degradation and environmental chemistry.
Industry: It is used in the development of bioremediation strategies for contaminated environments.
Mechanism of Action
The mechanism of action of 3,5,6-trichloro-2-pyridinol glucuronide involves its interaction with various biological pathways. It is primarily formed through the glucuronidation of 3,5,6-trichloro-2-pyridinol, a process mediated by enzymes such as UDP-glucuronosyltransferases . This modification increases the compound’s solubility, facilitating its excretion from the body. The molecular targets and pathways involved include those related to detoxification and excretion processes .
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trichloro-2-pyridinol: The parent compound, which is a major degradation product of chlorpyrifos and triclopyr.
Chlorpyrifos: An organophosphate insecticide that degrades to form 3,5,6-trichloro-2-pyridinol.
Triclopyr: A herbicide that also degrades to form 3,5,6-trichloro-2-pyridinol.
Uniqueness
3,5,6-Trichloro-2-pyridinol glucuronide is unique due to its role as a conjugated metabolite, which enhances its solubility and excretion. This property distinguishes it from its parent compound and other similar compounds, which may not undergo glucuronidation .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPKXSPRDJUGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)











